![molecular formula C36H38O6S2 B14000072 [7-(Diphenylmethyl)bicyclo[2.2.1]heptane-2,3-diyl]bis(methylene) bis(4-methylbenzene-1-sulfonate) CAS No. 36439-71-1](/img/structure/B14000072.png)
[7-(Diphenylmethyl)bicyclo[2.2.1]heptane-2,3-diyl]bis(methylene) bis(4-methylbenzene-1-sulfonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-benzhydryl-2,3-bis[(4-methylphenyl)sulfonyloxymethyl]norbornane is a complex organic compound characterized by its unique structure, which includes a norbornane core substituted with benzhydryl and sulfonyloxymethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzhydryl-2,3-bis[(4-methylphenyl)sulfonyloxymethyl]norbornane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of norbornane derivatives with benzhydryl chloride and 4-methylphenylsulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
7-benzhydryl-2,3-bis[(4-methylphenyl)sulfonyloxymethyl]norbornane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyloxymethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, depending on the nucleophile used.
Applications De Recherche Scientifique
7-benzhydryl-2,3-bis[(4-methylphenyl)sulfonyloxymethyl]norbornane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug development.
Mécanisme D'action
The mechanism of action of 7-benzhydryl-2,3-bis[(4-methylphenyl)sulfonyloxymethyl]norbornane involves its interaction with specific molecular targets. The benzhydryl and sulfonyloxymethyl groups can interact with enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylmethane: A simpler compound with two benzene rings connected by a single methane.
Benzhydrol: Contains a benzhydryl group attached to a hydroxyl group.
Norbornane Derivatives: Various derivatives of norbornane with different substituents.
Uniqueness
7-benzhydryl-2,3-bis[(4-methylphenyl)sulfonyloxymethyl]norbornane is unique due to its combination of a norbornane core with benzhydryl and sulfonyloxymethyl groups. This unique structure imparts specific chemical and physical properties, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
36439-71-1 |
|---|---|
Formule moléculaire |
C36H38O6S2 |
Poids moléculaire |
630.8 g/mol |
Nom IUPAC |
[7-benzhydryl-3-[(4-methylphenyl)sulfonyloxymethyl]-2-bicyclo[2.2.1]heptanyl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C36H38O6S2/c1-25-13-17-29(18-14-25)43(37,38)41-23-33-31-21-22-32(34(33)24-42-44(39,40)30-19-15-26(2)16-20-30)36(31)35(27-9-5-3-6-10-27)28-11-7-4-8-12-28/h3-20,31-36H,21-24H2,1-2H3 |
Clé InChI |
UEJXFJJWGFLXLH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C3CCC(C2COS(=O)(=O)C4=CC=C(C=C4)C)C3C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline](/img/structure/B13999989.png)
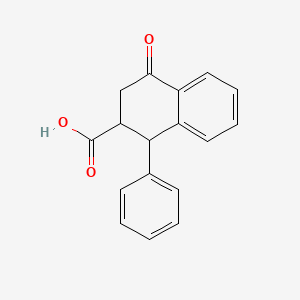
![N-[(4-chloro-2,5-diphenyl-3-furyl)methyl]-n,n-diethyl-n-methyl-propane-1,3-diamine](/img/structure/B14000009.png)
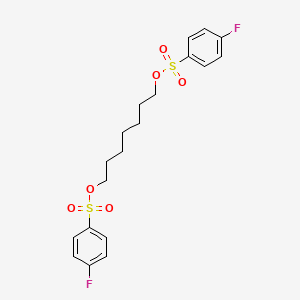

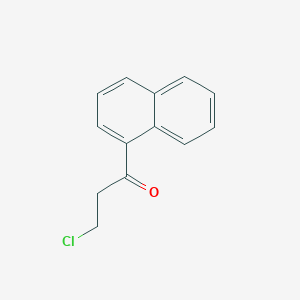
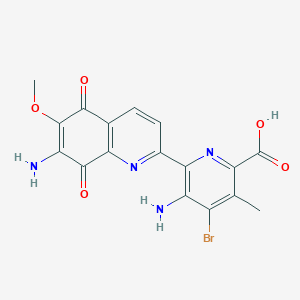
![n-[(1e)-Ethylidene]octan-1-amine](/img/structure/B14000035.png)
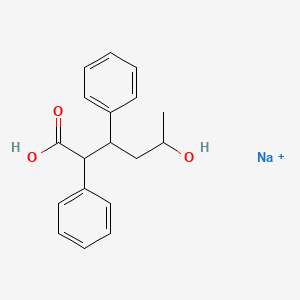
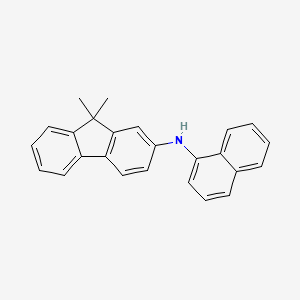

![2-{[4-Hydroxy-3,5-di(propan-2-yl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14000046.png)
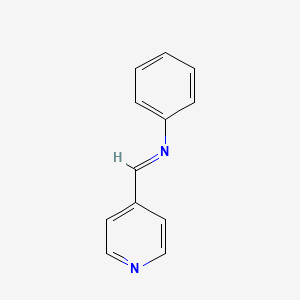
![6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14000054.png)
